

Technical Guide: 3-Fluorophenylhydrazine Hydrochloride (CAS 2924-16-5)

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Compound of Interest

Compound Name:	3-Fluorophenylhydrazine hydrochloride
CAS No.:	2924-16-5
Cat. No.:	B146961

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Gateway Reagent for Regioselective Fluoroindole Synthesis[1]

Executive Summary

3-Fluorophenylhydrazine hydrochloride is a critical organofluorine building block used primarily in the synthesis of 4-fluoro- and 6-fluoroindoles via the Fischer Indole Synthesis.[1] Because the fluorine atom is located at the meta position of the hydrazine phenyl ring, cyclization can occur at two distinct ortho sites, leading to regioisomeric mixtures. This guide provides a technical analysis of its reactivity, protocols for controlling regioselectivity, and safety standards for handling this toxic hydrazine derivative.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Property	Data
CAS Number	2924-16-5
IUPAC Name	(3-Fluorophenyl)hydrazine hydrochloride
Molecular Formula	C ₆ H ₇ FN ₂ [1][2][3] · HCl
Molecular Weight	162.59 g/mol
Appearance	White to off-white crystalline powder
Melting Point	~268°C (decomposition)
Solubility	Soluble in water, methanol, DMSO; slightly soluble in ethanol
Acidity	The hydrochloride salt is acidic; free base is liberated with weak base (NaHCO ₃)
Stability	Hygroscopic. Sensitive to light and oxidation.[1] Store under inert gas at 2–8°C.

Structural Visualization

The following diagram illustrates the chemical structure and the critical reactive sites. Note the meta-fluorine substitution which dictates the dual cyclization pathways.[1]

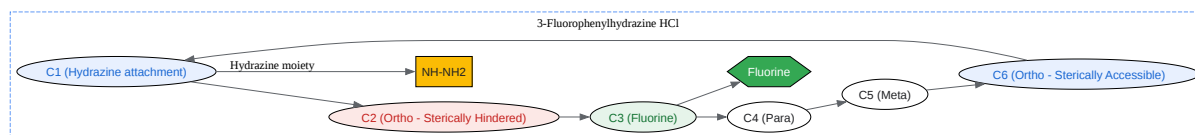


Figure 1: Reactivity Map. Cyclization at C2 yields 4-fluoroindole; cyclization at C6 yields 6-fluoroindole.

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[1]

Core Application: Fischer Indole Synthesis

The primary utility of 3-fluorophenylhydrazine is the synthesis of fluorinated indole scaffolds, which are "privileged structures" in medicinal chemistry found in serotonin receptor modulators, kinase inhibitors, and anti-migraine agents (triptans).

The Regioselectivity Challenge

When 3-fluorophenylhydrazine reacts with a ketone (e.g., cyclohexanone or an aldehyde), the formation of the hydrazone intermediate is followed by a [3,3]-sigmatropic rearrangement. This rearrangement can occur at two positions:

- C2 Position (Ortho to F): Leads to the 4-fluoroindole.[1] This pathway is sterically hindered by the fluorine atom and electronically disfavored.[1]
- C6 Position (Para to F): Leads to the 6-fluoroindole.[1] This pathway is sterically accessible and generally favored.[1]

Expert Insight: In standard acidic conditions (e.g., 4% H₂SO₄ or ZnCl₂/AcOH), the ratio typically favors the 6-fluoro isomer (approx. 80:20 to 90:10). However, the 4-fluoro isomer is often a high-value target for specific drug binding pockets.[1] Separation usually requires careful column chromatography or fractional crystallization.[1]

Mechanistic Pathway & Isomerization

The diagram below details the bifurcation point in the synthesis mechanism.

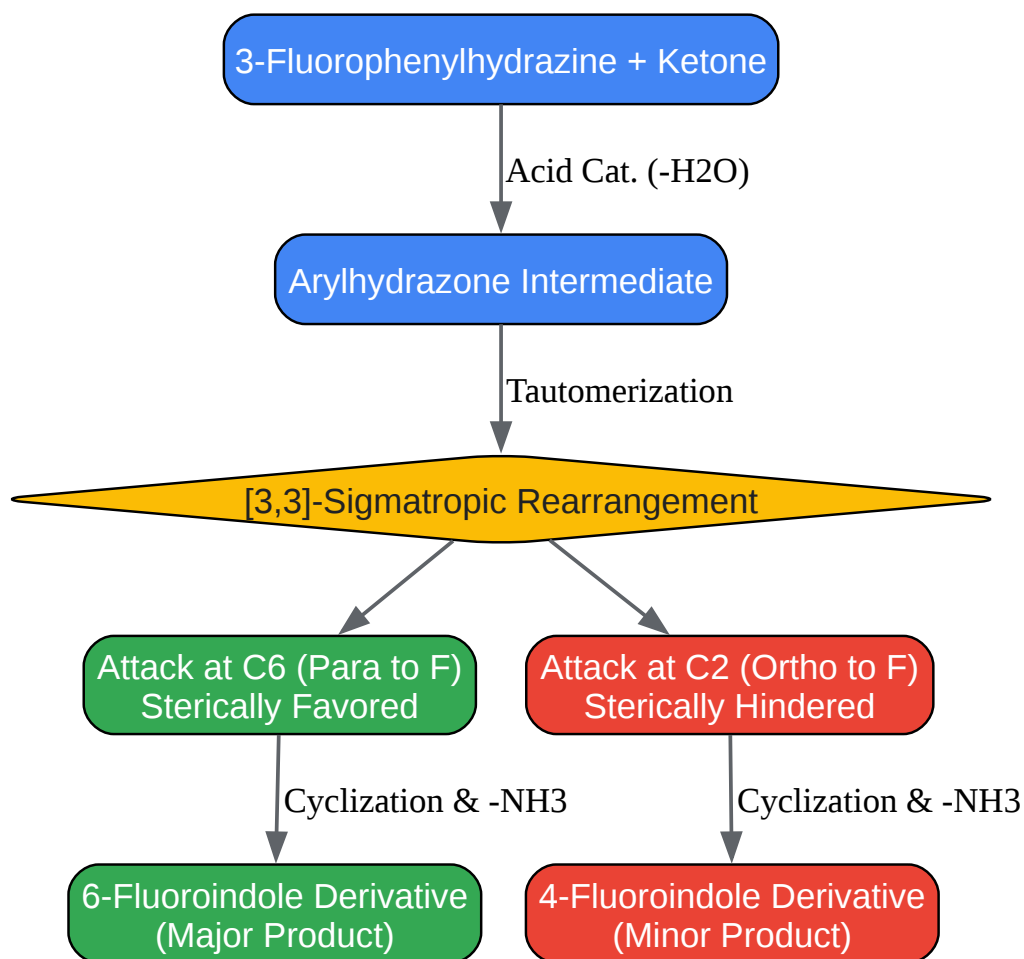


Figure 2: Regioselectivity in Fischer Indole Synthesis with 3-Fluorophenylhydrazine.

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Validated Experimental Protocol

Objective: Synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole (Model Reaction using Cyclohexanone).

Reagents:

- 3-Fluorophenylhydrazine HCl (1.0 eq)[1]
- Cyclohexanone (1.1 eq)
- Glacial Acetic Acid (Solvent)[4]

- Concentrated HCl (Catalyst)

Step-by-Step Workflow:

- **Hydrazone Formation:** Dissolve 3-fluorophenylhydrazine HCl (10 mmol) in glacial acetic acid (20 mL). Add cyclohexanone (11 mmol) dropwise at room temperature. Stir for 30 minutes.
- **Cyclization:** Heat the mixture to reflux (118°C) for 2–4 hours. Monitor by TLC (Reaction is complete when the hydrazone spot disappears).
- **Work-up:** Cool to room temperature. Pour the reaction mixture into crushed ice/water (100 mL). The product usually precipitates as a solid.[\[1\]](#)
- **Isolation:** Filter the solid. Wash with cold water and hexanes.[\[1\]](#)
- **Purification (Crucial Step):**
 - The crude solid is a mixture of 6-fluoro (major) and 4-fluoro (minor) isomers.[\[1\]](#)
 - **Recrystallization:** Recrystallize from ethanol/water to enrich the 6-fluoro isomer.[\[1\]](#)
 - **Chromatography:** If the 4-fluoro isomer is desired, use flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). The 4-fluoro isomer typically elutes after the 6-fluoro isomer due to the dipole effect of the fluorine near the indole nitrogen.[\[1\]](#)

Secondary Applications

While the indole synthesis is paramount, this hydrazine is also used to synthesize:

- **Pyrazoles:** Reaction with 1,3-diketones yields 1-(3-fluorophenyl)pyrazoles, used in agrochemistry and as p38 kinase inhibitor scaffolds.[\[1\]](#)
- **Indazoles:** Via cyclization of suitable o-halo-acyl precursors, though less common than the indole route.[\[1\]](#)

Safety & Handling (E-E-A-T)

Hazard Class: Toxic (Acute Toxicity, Oral/Dermal/Inhalation). Potential Carcinogen.[\[1\]](#)

Hazard	Precaution
Acute Toxicity	Hydrazines are potent metabolic poisons.[1] Use a full-face respirator or work strictly in a fume hood.[1]
Skin Absorption	Permeates skin rapidly.[1] Wear double nitrile gloves and a lab coat.[1]
Instability	Free base oxidizes in air to form diazenes (explosive risk).[1] Always handle as the HCl salt until the final reaction step.
Waste Disposal	Quench excess hydrazine with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal to destroy the N-N bond.

References

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- Synthesis of Fluoroindoles
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